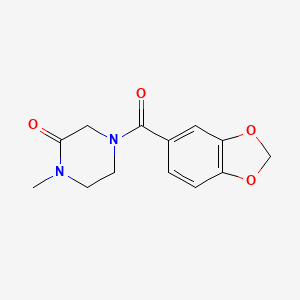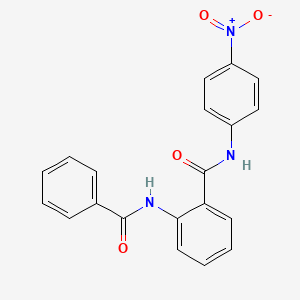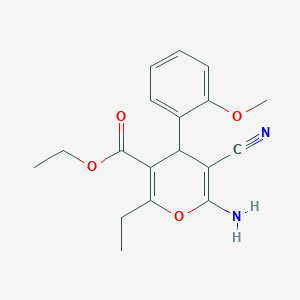![molecular formula C14H14F3N3O B5185454 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5185454.png)
2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the growth and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.
Mechanism of Action
2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote the survival and proliferation of B-cell malignancies. BTK inhibition also leads to the disruption of the tumor microenvironment, including the suppression of cytokine production and the inhibition of immune cell recruitment.
Biochemical and physiological effects
In preclinical studies, 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has been shown to induce apoptosis in B-cell malignancies, reduce tumor burden, and prolong survival in animal models. 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies. In clinical trials, 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has shown promising results in patients with relapsed or refractory CLL, MCL, and DLBCL.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide in lab experiments include its specificity for BTK, its ability to induce apoptosis in B-cell malignancies, and its favorable safety profile. However, the limitations of using 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide in lab experiments include the potential for off-target effects, the need for careful optimization of dosing and scheduling, and the potential for resistance to develop over time.
Future Directions
For the development of 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide include the evaluation of its efficacy and safety in combination with other anti-cancer agents, the identification of biomarkers that can predict response to treatment, and the exploration of its potential in other B-cell malignancies. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome resistance.
Synthesis Methods
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide involves several steps, including the reaction of 3-methyl-1H-pyrazole with 3-(trifluoromethyl)benzaldehyde to form an intermediate, which is then reacted with N-(tert-butoxycarbonyl)-glycine to yield the final product. The synthesis has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has been shown to inhibit BTK activity, resulting in the suppression of BCR signaling and the induction of apoptosis in B-cell malignancies. 2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.
properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-10-5-6-20(19-10)9-13(21)18-8-11-3-2-4-12(7-11)14(15,16)17/h2-7H,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFYORLRDBTOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5185376.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185383.png)


![3,3'-(1,4-piperazinediyl)bis[1-(4-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5185408.png)

![methyl 4-[5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5185432.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5185443.png)

![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)